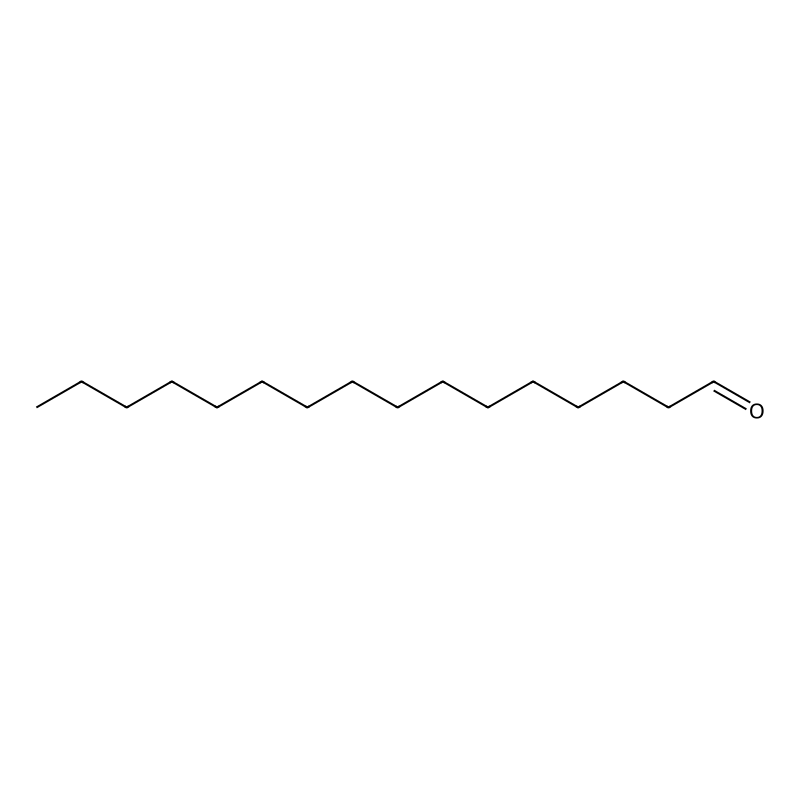

Hexadecanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Intermediate in Organic Synthesis:

Hexadecanal, also known as palmitaldehyde, is a long-chain aldehyde containing 16 carbon atoms. It serves as an intermediate in the synthesis of various organic compounds, including:

- Hexanol: This alcohol finds application in various industrial processes, including the production of plasticizers, solvents, and fragrances.

- Hexadecanoic Acid (Palmitic Acid): This fatty acid is a major component of vegetable oils and animal fats. It plays a crucial role in biological processes and has applications in the food and cosmetics industries.

Potential Bioactive Properties

Receptor Activity:

Studies suggest that hexadecanal exhibits receptor activity on rat liver microsomes, particularly with the cytochrome P450 (CYP) enzyme system. CYP enzymes play a vital role in the metabolism of various xenobiotics (foreign chemicals) and endogenous compounds in the body . While the exact physiological function of hexadecanal in this context remains unclear, its interaction with these enzymes warrants further investigation.

Synergistic Effects:

Research indicates that hexadecanal exhibits synergistic effects with other bioactive phytochemicals, such as sodium citrate . This suggests potential applications for hexadecanal in combination with other compounds to enhance their biological effects. However, further research is needed to fully understand these potential applications.

Modulation of Aggression

Sex-Dependent Effects:

A recent study explored the intriguing effects of hexadecanal on human aggression. The research found that exposure to hexadecanal, a volatile organic compound (VOC) found in human body odor, had contrasting effects on men and women . Inhaling hexadecanal led to decreased aggression in men, while it surprisingly increased aggression in women. This finding suggests a complex interplay between hexadecanal, sex hormones, and brain activity, warranting further investigation into the underlying mechanisms.

Hexadecanal, also known as palmitaldehyde or 1-hexadecanal, is a long-chain fatty aldehyde with the molecular formula and a molecular weight of approximately 240.4247 g/mol. It is classified under fatty aldehydes, which are organic compounds characterized by a long hydrocarbon chain terminating with an aldehyde group. Hexadecanal is primarily found in various natural sources, including fats and oils, and is noted for its role in biochemical processes and potential applications in industrial settings.

The mechanism of action of hexadecanal in humans is still under investigation. However, some studies suggest it might influence brain activity through interaction with specific receptors or by modulating neurotransmitter levels []. More research is needed to fully understand how hexadecanal exerts its effects.

- Oxidation: Hexadecanal can be oxidized to form hexadecanoic acid (palmitic acid) using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to hexadecanol in the presence of reducing agents like lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: Hexadecanal can undergo aldol condensation to form larger carbon chains when reacted with other aldehydes or ketones under basic conditions.

- Hydrodeoxygenation: In catalytic processes, hexadecanal can be transformed into alkanes, which are valuable in fuel production. Recent studies have shown that its transformation depends on hydrogen pressure and catalyst acidity during hydrodeoxygenation processes .

Hexadecanal has been observed to influence biological behavior, particularly in humans. Research indicates that it may act as a signaling molecule, affecting aggression levels differently in men and women. Specifically, exposure to hexadecanal has been linked to increased aggression in women while having a calming effect on men . This dual effect suggests a potential role in human social interactions and pheromonal communication, although further studies are needed to confirm these findings.

Hexadecanal can be synthesized through several methods:

- Oxidation of Hexadecane: Hexadecane can be oxidized using various oxidizing agents to yield hexadecanal.

- Fatty Acid Reduction: Hexadecanoic acid can be reduced to hexadecanal using reducing agents.

- Chemical Synthesis from Aldehyde Precursors: Various synthetic routes can produce hexadecanal from simpler aldehyde precursors through controlled reactions.

- Biotechnological Methods: Microbial fermentation processes have also been explored for the production of hexadecanal from renewable resources .

Hexadecanal has a variety of applications across different fields:

- Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent due to its fatty nature.

- Food Industry: Acts as a flavoring agent and is involved in the formulation of food products.

- Pharmaceuticals: Its biological activity suggests potential applications in drug development, particularly concerning behavioral modulation.

- Industrial Uses: Employed in the synthesis of surfactants and other chemical intermediates .

Research into the interactions of hexadecanal with biological systems has revealed its potential effects on human behavior. Studies indicate that it may modulate aggression based on gender-specific responses . Functional magnetic resonance imaging studies have shown that exposure to hexadecanal alters brain activity related to aggression control, highlighting its significance as a possible pheromone-like compound influencing social behavior .

Hexadecanal shares structural similarities with other long-chain fatty aldehydes. Below is a comparison with some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetradecanal | Shorter carbon chain; used in flavoring | |

| Octadecanal | Longer carbon chain; found in natural fats | |

| Dodecanal | Shorter than hexadecanal; used in fragrances | |

| Nonanal | Contains fewer carbons; used in perfumery |

Uniqueness of Hexadecanal

Hexadecanal's unique properties lie in its specific biological activity related to human behavior modulation and its prevalence as a compound emitted by infants. This aspect sets it apart from other fatty aldehydes, which may not exhibit similar behavioral effects or significance in human social interactions .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

Method to simultaneously determine the sphingosine 1-phosphate breakdown product (2E)-hexadecenal and its fatty acid derivatives using isotope-dilution HPLC-electrospray ionization-quadrupole/time-of-flight mass spectrometry

Corinna Neuber, Fabian Schumacher, Erich Gulbins, Burkhard KleuserPMID: 25137547 DOI: 10.1021/ac501677y

Abstract

Sphingosine 1-phosphate (S1P), a bioactive lipid involved in various physiological processes, can be irreversibly degraded by the membrane-bound S1P lyase (S1PL) yielding (2E)-hexadecenal and phosphoethanolamine. It is discussed that (2E)-hexadecenal is further oxidized to (2E)-hexadecenoic acid by the long-chain fatty aldehyde dehydrogenase ALDH3A2 (also known as FALDH) prior to activation via coupling to coenzyme A (CoA). Inhibition or defects in these enzymes, S1PL or FALDH, result in severe immunological disorders or the Sjögren-Larsson syndrome, respectively. Hence, it is of enormous importance to simultaneously determine the S1P breakdown product (2E)-hexadecenal and its fatty acid metabolites in biological samples. However, no method is available so far. Here, we present a sensitive and selective isotope-dilution high performance liquid chromatography-electrospray ionization-quadrupole/time-of-flight mass spectrometry method for simultaneous quantification of (2E)-hexadecenal and its fatty acid metabolites following derivatization with 2-diphenylacetyl-1,3-indandione-1-hydrazone and 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide. Optimized conditions for sample derivatization, chromatographic separation, and MS/MS detection are presented as well as an extensive method validation. Finally, our method was successfully applied to biological samples. We found that (2E)-hexadecenal is almost quantitatively oxidized to (2E)-hexadecenoic acid, that is further activated as verified by cotreatment of HepG2 cell lysates with (2E)-hexadecenal and the acyl-CoA synthetase inhibitor triacsin C. Moreover, incubations of cell lysates with deuterated (2E)-hexadecenal revealed that no hexadecanoic acid is formed from the aldehyde. Thus, our method provides new insights into the sphingolipid metabolism and will be useful to investigate diseases known for abnormalities in long-chain fatty acid metabolism, e.g., the Sjögren-Larsson syndrome, in more detail.Identification of a natural source for the OR37B ligand

Verena Bautze, Wolfgang Schwack, Heinz Breer, Jörg StrotmannPMID: 24235213 DOI: 10.1093/chemse/bjt051

Abstract

In search for biological sources of the long-chain fatty aldehydes (penta-, hexa-, and heptadecanal), which we recently identified as ligands for members of the mouse odorant receptor subfamily OR37, the headspace of secretions and excretions from mice was analyzed by gas chromatography and mass spectrometry. In urine, skin swabs, and saliva, these components were not detectable. However, in fecal pellets, a substantial amount of hexadecanal, the OR37B ligand, was found. Accordingly, exposure of mice to feces induced an activation of the OR37B glomerulus, whereas the OR37A and the OR37C glomerulus were not responsive. The amount of hexadecanal deposited with feces varied significantly; however, it was independent of the amount of feed. In many species, feces is covered with secretion from anal glands. Due to the size and the inaccessibility of these glands in mice, the headspace of anal gland secretion from dog was analyzed by gas chromatography-mass spectrometry, which resulted in a prominent peak for hexadecanal. Exposure of mice to anal gland secretion from dog activated the OR37B glomerulus. Altogether, these data suggest that hexadecanal, a ligand for the receptor OR37B, is produced in anal glands and deposited with feces into the environment.Substrate specificity, plasma membrane localization, and lipid modification of the aldehyde dehydrogenase ALDH3B1

Takuya Kitamura, Tatsuro Naganuma, Kensuke Abe, Kanae Nakahara, Yusuke Ohno, Akio KiharaPMID: 23721920 DOI: 10.1016/j.bbalip.2013.05.007

Abstract

The accumulation of reactive aldehydes is implicated in the development of several disorders. Aldehyde dehydrogenases (ALDHs) detoxify aldehydes by oxidizing them to the corresponding carboxylic acids. Among the 19 human ALDHs, ALDH3A2 is the only known ALDH that catalyzes the oxidation of long-chain fatty aldehydes including C16 aldehydes (hexadecanal and trans-2-hexadecenal) generated through sphingolipid metabolism. In the present study, we have identified that ALDH3B1 is also active in vitro toward C16 aldehydes and demonstrated that overexpression of ALDH3B1 restores the sphingolipid metabolism in the ALDH3A2-deficient cells. In addition, we have determined that ALDH3B1 is localized in the plasma membrane through its C-terminal dual lipidation (palmitoylation and prenylation) and shown that the prenylation is required particularly for the activity toward hexadecanal. Since knockdown of ALDH3B1 does not cause further impairment of the sphingolipid metabolism in the ALDH3A2-deficient cells, the likely physiological function of ALDH3B1 is to oxidize lipid-derived aldehydes generated in the plasma membrane and not to be involved in the sphingolipid metabolism in the endoplasmic reticulum.Transcriptional comparison between pheromone gland-ovipositor and tarsi in the corn earworm moth Helicoverpa zea

Xiaoyi Dou, Sijun Liu, Seung-Joon Ahn, Man-Yeon Choi, Russell JurenkaPMID: 31280038 DOI: 10.1016/j.cbd.2019.100604

Abstract

The corn earworm, Helicoverpa zea, utilizes (Z)-11-hexadecenal as the major sex pheromone component. The saturated fatty acid derivative hexadecanal is also found in the pheromone gland and recently a large amount (0.5-1.5 μg) was found in male tarsi with lower amounts (0.05-0.5 μg) in female tarsi. In this study, we compared the transcriptome between female pheromone glands (including the ovipositor) and female and male tarsi to identify differences between these tissues, particularly the genes involved in sex pheromone biosynthesis and chemosensation. We found transcripts encoding 9 fatty acyl-CoA desaturases, 20 fatty acyl-CoA reductases, 8 alcohol oxidases, some G protein-coupled receptors and many transcripts involved in signal transduction and pheromone transportation. Also we found gustatory and olfactory receptors associated with the tarsi and ovipositor. Differential expression analysis showed that there were many genes differentially expressed between tissues, including the candidate desaturases, fatty acyl-CoA reductases, and alcohol oxidases. We discuss how some of these genes produce proteins that could be involved in the biosynthesis of hexadecanal in tarsi and (Z)-11-hexadecenal in the pheromone gland and the possible role of proteins in chemosensation of the tarsi and ovipositor.Early-exposure to new sex pheromone blends alters mate preference in female butterflies and in their offspring

Emilie Dion, Li Xian Pui, Katie Weber, Antónia MonteiroPMID: 31896746 DOI: 10.1038/s41467-019-13801-2

Abstract

While the diversity of sex pheromone communication systems across insects is well documented, the mechanisms that lead to such diversity are not well understood. Sex pheromones constitute a species-specific system of sexual communication that reinforces interspecific reproductive isolation. When odor blends evolve, the efficacy of male-female communication becomes compromised, unless preference for novel blends also evolves. We explore odor learning as a possible mechanism leading to changes in sex pheromone preferences in the butterfly Bicyclus anynana. Our experiments reveal mating patterns suggesting that mating bias for new blends can develop following a short learning experience, and that this maternal experience impacts the mating outcome of offspring without further exposure. We propose that odor learning can be a key factor in the evolution of sex pheromone blend recognition and in chemosensory speciation.Argentine ant trail pheromone disruption is mediated by trail concentration

David Maxwell Suckling, Lloyd D Stringer, Joshua E CornPMID: 21964852 DOI: 10.1007/s10886-011-0019-0

Abstract

Argentine ant trail pheromone disruption, using continuous release of the trail pheromone compound (Z)-9-hexadecanal, reduces the incidence of trails and foraging rates of field populations. However, little is known about the concentrations of pheromone required for successful disruption. We hypothesized that higher pheromone quantities would be necessary to disrupt larger ant populations. To test this, we laid a 30-cm long base trail of (Z)-9-hexadecanal on a glass surface at low and high rates (1 and 100 pg/cm) (Trail 1), and laid a second, shorter trail (Trail 2, 10 cm long, located 1.5 cm upwind) near the middle of Trail 1 at six rates (1, 10, 100, 1,000, 10,000, and 100,000 pg/cm). We then recorded and digitized movements of individual ants following Trail 1, and derived a regression statistic, r (2), as an index of trail integrity, and also recorded arrival success at the other end of the trail (30 cm) near a food supply. Disruption of trails required 100 fold more pheromone upwind, independent of base-trail concentration. This implies that in the field, trail disruption is likely to be less successful against high ant-trail densities (greater concentration of trail pheromone), and more successful against newly formed or weak trails, as could be expected along invasion fronts.Role of Endocannabinoids in Energy-Balance Regulation in Participants in the Postobese State-a PREVIEW Study

Mathijs Drummen, Lea Tischmann, Blandine Gatta-Cherifi, Daniela Cota, Isabelle Matias, Anne Raben, Tanja Adam, Margriet Westerterp-PlantengaPMID: 32333763 DOI: 10.1210/clinem/dgaa193

Abstract

Endocannabinoids are suggested to play a role in energy balance regulation.We aimed to investigate associations of endocannabinoid concentrations during the day with energy balance and adiposity and interactions with 2 diets differing in protein content in participants in the postobese phase with prediabetes.

Participants (n = 38) were individually fed in energy balance with a medium protein (MP: 15:55:30% of energy from protein:carbohydrate:fat) or high-protein diet (HP: 25:45:30% energy from P:C:F) for 48 hours in a respiration chamber.

Associations between energy balance, energy expenditure, respiratory quotient, and endocannabinoid concentrations during the day were assessed.

Plasma-concentrations of anandamide (AEA), oleoylethanolamide (OEA), palmitoyethanolamide (PEA), and pregnenolone (PREG) significantly decreased during the day. This decrease was inversely related to body mass index (AEA) or body fat (%) (PEA; OEA). The lowest RQ value, before lunch, was inversely associated with concentrations of AEA and PEA before lunch. Area under the curve (AUC) of concentrations of AEA, 2-AG, PEA, and OEA were positively related to body fat% (P < .05).The HP and MP groups showed no differences in concentrations of AEA, OEA, PEA, and PREG, but the AUC of 2-arachidonoylglycerol (2-AG) was significantly higher in the HP vs the MP group.

In energy balance, only the endocannabinoid 2-AG changed in relation to protein level of the diet, whereas the endocannabinoid AEA and endocannabinoid-related compounds OEA and PEA reflected the gradual energy intake matching energy expenditure during the day.

Potential of hexadecane-utilizing soil-microorganisms for growth on hexadecanol, hexadecanal and hexadecanoic acid as sole sources of carbon and energy

N Dashti, H Al-Awadhi, M Khanafer, S Abdelghany, S RadwanPMID: 17675208 DOI: 10.1016/j.chemosphere.2007.06.052

Abstract

Bacteria and fungi in pristine and oily desert soil samples were counted on inorganic medium aliquots containing 0.5% hexadecane, hexadecanol, hexadecanal or hexadecanoic acid, as sole sources of carbon and energy. It was found that the carbon and energy source most commonly utilized by soil bacteria was the alkane n-hexadecane, and by soil fungi hexadecanoic acid. Representative microorganisms were isolated and identified. The most predominant bacteria in all soil samples belonged to the genera Micrococcus and Pseudomonas; less dominant bacteria belonged to the group of nocardioforms. The most frequent fungal genera were Aspergillus and Penicillium, while Microsporium and Ulocladium were minor fungi. Irrespective of the substrate on which the microbial strains had initially been isolated, the majority of the isolated microorganisms could grow, albeit to a varying degree, on an inorganic medium containing any of the remaining three substrates as sole carbon and energy sources. Bacterial strains preferred the alkane as a carbon and energy source over any of its oxidation products, while fungal strains preferred to grow mainly on the fatty acids. Quantitative analysis by gas liquid chromatography revealed that the predominant bacterial and fungal isolates had a potential for the attenuation of the alkane and its immediate oxidation products in the medium. In view of the continuous release of hydrocarbon oxidation products by oil-utilizing microorganisms in oily environments, it is interesting that the indigenous microflora contribute to the uptake and utilization of all such intermediate compounds, thus, having a potential for efficient self-cleaning and bioremediation of oily soils.The scent of inbreeding: a male sex pheromone betrays inbred males

Erik van Bergen, Paul M Brakefield, Stéphanie Heuskin, Bas J Zwaan, Caroline M NieberdingPMID: 23466986 DOI: 10.1098/rspb.2013.0102

Abstract

Inbreeding depression results from mating among genetically related individuals and impairs reproductive success. The decrease in male mating success is usually attributed to an impact on multiple fitness-related traits that reduce the general condition of inbred males. Here, we find that the production of the male sex pheromone is reduced significantly by inbreeding in the butterfly Bicyclus anynana. Other traits indicative of the general condition, including flight performance, are also negatively affected in male butterflies by inbreeding. Yet, we unambiguously show that only the production of male pheromones affects mating success. Thus, this pheromone signal informs females about the inbreeding status of their mating partners. We also identify the specific chemical component (hexadecanal) probably responsible for the decrease in male mating success. Our results advocate giving increased attention to olfactory communication as a major causal factor of mate-choice decisions and sexual selection.Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis

Viral V Brahmbhatt, Christopher Nold, Carolyn J Albert, David A FordPMID: 18256866 DOI: 10.1007/s11745-008-3153-x